METHYL 4-HYDROXY-2-(TRIFLUOROMETHYL)NICOTINATE
Overview
Description
METHYL 4-HYDROXY-2-(TRIFLUOROMETHYL)NICOTINATE is an organic compound that belongs to the class of pyridinecarboxylates This compound is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a methyl ester group attached to a pyridine ring
Preparation Methods
The synthesis of METHYL 4-HYDROXY-2-(TRIFLUOROMETHYL)NICOTINATE can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-2-(trifluoromethyl)pyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions in an organic solvent like dichloromethane. Another approach involves the esterification of 4-hydroxy-2-(trifluoromethyl)-3-pyridinecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid .
Chemical Reactions Analysis
METHYL 4-HYDROXY-2-(TRIFLUOROMETHYL)NICOTINATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts and reagents such as sulfuric acid, triethylamine, and lithium aluminum hydride. Major products formed from these reactions include 4-hydroxy-2-(trifluoromethyl)-3-pyridinecarboxylic acid, 4-hydroxy-2-(trifluoromethyl)-3-pyridinemethanol, and various substituted derivatives .
Scientific Research Applications
METHYL 4-HYDROXY-2-(TRIFLUOROMETHYL)NICOTINATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, antiviral, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and fluorinated derivatives.
Materials Science: It is utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including enzymes and receptors, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of METHYL 4-HYDROXY-2-(TRIFLUOROMETHYL)NICOTINATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions with biological molecules, further influencing the compound’s activity .
Comparison with Similar Compounds
METHYL 4-HYDROXY-2-(TRIFLUOROMETHYL)NICOTINATE can be compared with other similar compounds, such as:
4-Hydroxy-2-(trifluoromethyl)pyridine: Lacks the ester group, making it less versatile in synthetic applications.
Methyl 4-Hydroxy-3-pyridinecarboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
Ethyl 4-Hydroxy-2-(trifluoromethyl)-3-pyridinecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.
The uniqueness of this compound lies in the combination of the trifluoromethyl group, hydroxyl group, and methyl ester group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 4-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7(14)5-4(13)2-3-12-6(5)8(9,10)11/h2-3H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKMJXTWZOCSHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC=CC1=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501191227 | |
Record name | Methyl 4-hydroxy-2-(trifluoromethyl)-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501191227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
237760-08-6 | |
Record name | Methyl 4-hydroxy-2-(trifluoromethyl)-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=237760-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-hydroxy-2-(trifluoromethyl)-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501191227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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